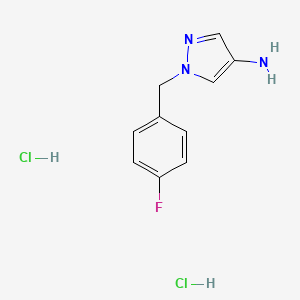

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.2ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;;/h1-5,7H,6,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIQWHGHROPKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine Hydrochloride

- Structural Difference : Difluoromethyl and methyl groups replace the 4-fluorobenzyl and pyrazole C5-H.

- The methyl group may reduce conformational flexibility.

Data :

Property Target Compound Difluoromethyl Derivative Molecular Formula C₁₀H₁₁Cl₂FN₃ C₅H₈ClF₂N₃ Molecular Weight 278.12 g/mol 192.59 g/mol

1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine Dihydrochloride

- Structural Difference : Methyl and methylsulfanyl groups at C1, C3, and C5 positions.

- Impact : Sulfur incorporation may improve solubility but introduce metabolic susceptibility to oxidation.

Data :

Property Target Compound Methylsulfanyl Derivative Molecular Formula C₁₀H₁₁Cl₂FN₃ C₆H₁₃Cl₂N₃S Molecular Weight 278.12 g/mol 230.16 g/mol

Piperidine-Modified Analogues: 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine Dihydrochloride

- Structural Difference : A piperidinylethyl chain replaces the 4-fluorobenzyl group.

- Impact : The basic piperidine moiety may enhance interaction with cationic binding pockets in receptors, altering selectivity.

Data :

Property Target Compound Piperidine Derivative Molecular Formula C₁₀H₁₁Cl₂FN₃ C₁₀H₂₀Cl₂N₄ Molecular Weight 278.12 g/mol 267.20 g/mol

Biological Activity

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, with the CAS number 1820706-26-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClF2N3

- Molecular Weight : 191.21 g/mol

- Chemical Structure : The compound features a pyrazole ring substituted with a fluorobenzyl group, contributing to its unique biological profile.

This compound primarily acts as a kinase inhibitor. It has been shown to interact with various cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, inhibiting their activity and thus affecting cellular proliferation.

Key Findings:

- Inhibition of CDK2 and CDK9 : Studies indicate that this compound exhibits IC50 values of approximately 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating significant potency against these targets .

- Selectivity : It shows a remarkable selectivity towards CDK2 over CDK9, which is essential for minimizing side effects in therapeutic applications .

Biological Activity

The biological activity of this compound has been evaluated in various in vitro and in vivo studies:

In Vitro Studies

- Cell Proliferation Assays : The compound has demonstrated antiproliferative effects on several cancer cell lines, including HeLa and HCT116, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5 |

| HCT116 | 0.7 |

| A375 | 0.6 |

In Vivo Studies

- Tumor Xenograft Models : In animal models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer therapeutic .

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Molecular Cancer Therapeutics evaluated the effects of this compound on tumor growth in xenograft models. Results showed a dose-dependent inhibition of tumor growth, with histological analyses revealing decreased proliferation markers in treated tumors compared to untreated controls .

- Selectivity Profile Analysis :

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, and how is its purity validated?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves reacting pyrazole precursors (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates) with aromatic aldehydes like 4-fluorobenzaldehyde under acidic or catalytic conditions. For example, cyclization using phosphorus oxychloride at elevated temperatures (e.g., 120°C) yields the pyrazole core, followed by dihydrochloride salt formation . Validation:

- Spectroscopy: IR confirms functional groups (e.g., NH₂, C-F stretches at ~1250 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.6 ppm) and the fluorobenzyl moiety (δ 4.5–5.0 ppm for CH₂) .

- Elemental Analysis: Matches theoretical C, H, N, and Cl content (±0.3%).

- HPLC: Purity >98% using reverse-phase C18 columns with UV detection at 254 nm .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

X-ray Crystallography: Single-crystal analysis reveals triclinic or monoclinic systems (e.g., space group P1 or P2₁/c) with key bond lengths (C-F: ~1.34 Å) and dihedral angles between pyrazole and fluorobenzyl groups (~15–25°) . Advanced NMR Techniques:

- ²⁹Si DEPT-135: Resolves NH₂ protons in dihydrochloride salts.

- HSQC/HMBC: Correlates H/F coupling (³J~8 Hz) and confirms connectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Design of Experiments (DoE):

- Factors: Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for cross-coupling), and stoichiometry.

- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 80°C in acetonitrile with 1.2 eq. fluorobenzyl bromide increases yield from 65% to 82%) .

Challenges: - Byproduct Formation: Competing N-alkylation vs. O-alkylation requires pH control (pH 6–7) .

- Scale-up: Continuous-flow reactors reduce exothermic risks and improve mixing efficiency .

Q. How should researchers reconcile contradictory biological activity data across studies?

Case Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from:

- Assay Conditions: Variations in ATP concentration (1 mM vs. 100 µM) or buffer ionic strength .

- Compound Stability: Hydrolysis of the dihydrochloride salt in aqueous media (t₁/₂ <24 hrs at pH 7.4) .

Methodological Solutions: - Meta-Analysis: Use standardized protocols (e.g., NIH Assay Guidance Manual) for IC₅₀ determination.

- QC Checks: Monitor degradation via LC-MS and stabilize formulations with lyophilization .

Q. What computational strategies support structure-activity relationship (SAR) studies?

In Silico Tools:

- Docking (AutoDock Vina): Predicts binding to targets (e.g., kinase ATP pockets) with ΔG ≤ -8 kcal/mol .

- MD Simulations (GROMACS): Evaluates conformational stability of the fluorobenzyl group in solvated systems .

Validation: - Free Energy Perturbation (FEP): Quantifies substituent effects (e.g., 4-F vs. 4-Cl on binding affinity) .

Q. How can researchers address challenges in crystallizing the dihydrochloride salt?

Crystallization Optimization:

- Solvent Screening: Use mixed solvents (e.g., ethanol/water 70:30) to enhance polarity.

- Anti-Solvent Diffusion: Gradual addition of hexane induces nucleation .

Structural Insights: - H-Bonding Networks: NH₂ and Cl⁻ ions form intermolecular H-bonds (2.8–3.2 Å), stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.